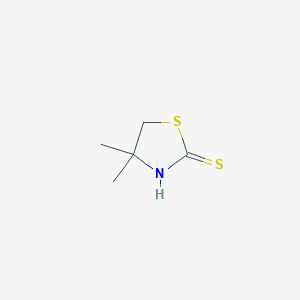

2-Thiazolidinethione, 4,4-dimethyl-

Description

Significance of Heterocyclic Scaffolds in Synthetic Chemistry

Heterocyclic scaffolds are fundamental building blocks in the world of organic synthesis. Their unique structural and electronic properties make them indispensable in the creation of a vast array of functional molecules. semanticscholar.org More than 90% of new drugs contain heterocyclic motifs, highlighting their critical role in medicinal chemistry. semanticscholar.orgresearchgate.net These scaffolds are not only prevalent in pharmaceuticals but also in agrochemicals, dyes, and plastics. The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts specific characteristics to these molecules, influencing properties such as polarity, solubility, and the capacity for hydrogen bonding. ibmmpeptide.com This allows for the fine-tuning of molecular properties to achieve desired biological activities or material characteristics. ibmmpeptide.com

General Overview of Thiazolidinethiones as Versatile Synthons

Thiazolidinethiones are five-membered heterocyclic compounds containing sulfur, nitrogen, and carbon atoms, with a thione group (C=S). ontosight.ai They are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities. nih.gov The thiazolidinone ring system, a close relative, is found in various drug candidates with anti-inflammatory, antimicrobial, antidiabetic, and anticancer effects. nih.gov The reactivity of the thiazolidinethione core, particularly at the thione group and adjacent positions, makes it a versatile synthon—a building block used in organic synthesis to introduce specific functionalities into a molecule. researchgate.net Their ability to undergo a variety of chemical transformations allows for the construction of more complex molecular architectures.

Specific Focus on 2-Thiazolidinethione, 4,4-dimethyl- within Contemporary Organic Research

Within the family of thiazolidinethiones, 2-Thiazolidinethione, 4,4-dimethyl- is a compound of interest due to its specific substitution pattern. The presence of two methyl groups at the 4-position, known as a gem-dimethyl group, influences the molecule's conformation and reactivity. ontosight.aiyoutube.com This particular substitution can provide steric hindrance that directs the outcome of chemical reactions and can also impact the compound's physical properties. Research into this and similar substituted thiazolidinethiones continues to uncover new synthetic methodologies and potential applications.

Chemical and Physical Properties of 2-Thiazolidinethione, 4,4-dimethyl-

| Property | Value |

| Molecular Formula | C₅H₉NS₂ |

| Molecular Weight | 147.254 g/mol |

| CAS Number | 1908-88-9 |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

| Topological Polar Surface Area | 69.4 Ų |

| Hydrogen Bond Acceptor Count | 2 |

| Heavy Atom Count | 8 |

Data sourced from Guidechem guidechem.com

Synthesis and Reactivity

The synthesis of thiazolidinethione derivatives can be achieved through various routes. One common method involves the reaction of primary amines, an oxo-compound, and a thiolic agent in a one-pot, three-component reaction. nih.gov Another approach is the Knoevenagel condensation, which is frequently used to introduce substituents at the 5-position of the thiazolidinone ring. nih.govnih.gov

The reactivity of 2-Thiazolidinethione, 4,4-dimethyl- is largely dictated by the thione group and the nitrogen atom within the heterocyclic ring. The thione group can participate in various reactions, including alkylation and cycloaddition. The sulfur atom, being more polarizable than oxygen, makes the thione group a good nucleophile. youtube.com The nitrogen atom can also be a site for substitution, allowing for the introduction of a wide range of functional groups.

Applications in Contemporary Organic Research

Substituted thiazolidinones and thiazolidinethiones are key components in the development of new synthetic methodologies. For instance, they serve as starting materials for the synthesis of more complex heterocyclic systems, such as thiazolotriazines and thiazolotetrahydropyrimidones. researchgate.net The ability to functionalize the thiazolidinethione scaffold at multiple positions makes it a valuable tool for creating libraries of compounds for screening in drug discovery and materials science. Research has demonstrated the utility of thiazolidine-2,4-dione derivatives, a related class of compounds, in the synthesis of hybrids with potential antimycobacterial and aldose reductase inhibitory activities. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c1-5(2)3-8-4(7)6-5/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNLUDKZYSMKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172584 | |

| Record name | 4,4-Dimethyl-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1908-88-9 | |

| Record name | 2-Thiazolidinethione, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolidinethione,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC74517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Thiazolidinethione, 4,4 Dimethyl

Nucleophilic Reactivity and Preferred Reaction Sites

The reactivity of 2-Thiazolidinethione, 4,4-dimethyl- is dictated by the distribution of electron density within the molecule. The thiocarbonyl group and the carbon atoms of the heterocyclic ring are the primary sites for chemical reactions.

Electrophilic Attack at the Thiocarbonyl Carbon (C2)

The thiocarbonyl group (C=S) is a key reactive center in 2-Thiazolidinethione, 4,4-dimethyl-. The carbon atom of this group is electrophilic and readily undergoes attack by nucleophiles. The sulfur atom, being electron-rich, is susceptible to attack by electrophiles. uzh.ch

Reactions involving electrophilic attack at the thiocarbonyl carbon are fundamental to the derivatization of this heterocyclic system. For instance, the reaction with electrophilic carbenes can lead to the formation of thiocarbonyl ylides as reactive intermediates. uzh.ch These intermediates can then undergo various transformations, including 1,3-dipolar electrocyclization to form thiiranes or dimerization to yield 1,4-dithianes. uzh.ch

Reactivity at the Ring Carbon Positions (e.g., C4)

The carbon atoms within the thiazolidine (B150603) ring also exhibit reactivity, although this is often influenced by the substituents present. The 4,4-dimethyl substitution in the title compound sterically hinders reactions at the C4 position. However, in related thiazolidinethione systems, the C4 and C5 positions can be involved in various reactions. For example, in the context of thiazolidine-2,4-diones, the exocyclic methylene (B1212753) group at the C5 position is a site of nucleophilic attack in aza-Michael additions. researchgate.net

Reactions with Amino Nucleophiles and Formation of Fused Heterocycles

2-Thiazolidinethione derivatives are valuable precursors for the synthesis of fused heterocyclic systems. Reactions with amino nucleophiles are a common strategy to construct these complex molecular architectures. For example, the reaction of related thiazolidinone intermediates with ammonia (B1221849) and various acetals can lead to the formation of fused pyridine, dithiine, thiazine, and thiophene (B33073) rings. research-nexus.net Similarly, reactions with thiourea (B124793), guanidine, and various diamines can afford fused thiazine, pyrimidine, thiazepine, and diazepine (B8756704) derivatives. research-nexus.net

The synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones can be achieved through a DABCO-catalyzed protocol from α-tertiary propargylamines and carbon disulfide. nih.gov This method provides a straightforward route to these structures, which can serve as scaffolds for further elaboration into fused heterocyclic systems. nih.gov

Reactivity with Carbanions Derived from Enamino Nitriles

The reactivity of thiazolidinethione derivatives with carbanions, particularly those derived from enamino nitriles, opens avenues for the synthesis of complex nitrogen-containing heterocycles. While specific studies on 2-Thiazolidinethione, 4,4-dimethyl- with enamino nitrile-derived carbanions are not extensively detailed in the provided context, the general reactivity patterns of related systems suggest that the electrophilic C2 carbon would be a primary target for nucleophilic attack by such carbanions. This could lead to the formation of new carbon-carbon bonds and potentially initiate cyclization cascades to form fused ring systems.

Stereoselective Reactions and Diastereochemical Outcomes

The incorporation of chiral auxiliaries into the thiazolidinethione framework allows for stereoselective transformations, which are crucial in the synthesis of enantiomerically pure compounds.

Titanium Enolate Mediated Reactions

The use of titanium enolates derived from N-acylthiazolidinethiones has proven to be a powerful tool in asymmetric synthesis. acs.orgnih.govnih.gov These enolates undergo highly stereoselective aldol (B89426) additions and other carbon-carbon bond-forming reactions. acs.orgnih.gov

For instance, the titanium enolate of (S)-4-isopropyl-N-propanoyl-1,3-thiazolidine-2-thione reacts with dimethyl acetals with high diastereoselectivity (up to 98% de) to afford anti-α-methyl-β-alkoxy carbonyl compounds. acs.orgnih.gov The stereochemical outcome of these reactions is often dictated by the chiral auxiliary. nih.gov

Asymmetric aldol additions using chlorotitanium enolates of thiazolidinethione propionates can yield either the "Evans" or "non-Evans" syn product with high diastereoselectivity, depending on the nature and amount of the base used. nih.gov For example, using (-)-sparteine (B7772259) as the base, selectivities of 97:3 to >99:1 can be achieved. nih.gov

Table 1: Stereoselective Titanium Enolate Mediated Reactions

| Chiral Auxiliary | Reactant | Lewis Acid/Base | Product Type | Diastereomeric Excess (de) | Reference |

| (S)-4-isopropyl-N-propanoyl-1,3-thiazolidine-2-thione | Dimethyl acetals | TiCl4 | anti-α-methyl-β-alkoxy carbonyl | up to 98% | acs.orgnih.gov |

| N-acetyl thiazolidinethione | Chiral aldehydes | Not specified | Aldol adducts | Moderate | nih.gov |

| Thiazolidinethione propionates | Aldehydes | TiCl4 / (-)-sparteine | syn-Aldol adducts | 97:3 to >99:1 | nih.gov |

Nickel(II) Catalyzed Carbon-Carbon Bond Forming Reactions

While direct studies on Nickel(II) catalyzed carbon-carbon bond forming reactions using unsubstituted 2-Thiazolidinethione, 4,4-dimethyl- are not extensively documented, significant research has been conducted on its N-acyl derivatives. These studies provide crucial insights into the potential reactivity of the core heterocyclic structure.

Research has demonstrated a novel stereoselective Ni(II)-mediated catalytic system for the SN1-like addition of chiral N-acyl thiazolidinethiones to various electrophiles. tesisenred.net The key to this reactivity is the in situ generation of a putative nickel(II) enolate from the N-acyl thiazolidinethione, which then acts as the nucleophile in carbon-carbon bond formation. The nickel(II) complexes used are typically simple, commercially available, and easy to handle, such as (Ph₃P)₂NiCl₂ and (Me₃P)₂NiCl₂. tesisenred.net

A notable example is the highly stereoselective addition of N-acyl thiazolidinethiones to trimethyl orthoformate, activated by a Lewis acid like TESOTf. tesisenred.net This reaction effectively forms a new carbon-carbon bond, yielding β,β-dimethoxy adducts. The process is efficient for various N-acyl groups, including N-arylacetyl thiazolidinethiones. For these substrates, reactions typically require 2.5 mol% of (Ph₃P)₂NiCl₂ at temperatures between -20 °C and 0 °C. tesisenred.net For other N-acyl groups, higher catalyst loading (up to 20 mol%) may be necessary, or alternatively, a more active catalyst like (Me₃P)₂NiCl₂ can be used. tesisenred.net

The resulting adducts are valuable synthetic intermediates, obtained in good to high yields (71–94%), and can be readily converted into a variety of enantiomerically pure compounds. tesisenred.net This methodology has been successfully applied to the stereoselective synthesis of complex natural product fragments, underscoring its utility in organic synthesis. tesisenred.net A direct and highly enantioselective reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with trimethyl orthoformate has also been reported, catalyzed by Tol-BINAPNiCl₂ in the presence of TESOTf and 2,6-lutidine, leading to enantiomerically pure 2-azido-3,3-dimethoxypropanamides. researchgate.net

Table 1: Nickel(II) Catalyzed Alkylation of N-Acylthiazolidinethiones with Trimethyl Orthoformate tesisenred.net

| Entry | R Group in N-Acyl | Catalyst (mol%) | Temp (°C) | Yield (%) |

| 1 | Phenyl | (Ph₃P)₂NiCl₂ (2.5) | -20 to 0 | 94 |

| 2 | 4-Methoxyphenyl | (Ph₃P)₂NiCl₂ (2.5) | -20 to 0 | 92 |

| 3 | 4-Chlorophenyl | (Ph₃P)₂NiCl₂ (2.5) | -20 to 0 | 89 |

| 4 | 2-Naphthyl | (Ph₃P)₂NiCl₂ (2.5) | -20 to 0 | 91 |

| 5 | Methyl | (Me₃P)₂NiCl₂ (5) | -20 | 71 |

| 6 | Benzyl | (Me₃P)₂NiCl₂ (5) | -20 | 85 |

Reactivity with Orthoformates, Acetals, and Diarylmethyl Ethers

The reactivity of N-acyl thiazolidinethiones has been systematically explored with orthoformates, acetals, and diarylmethyl ethers, primarily through a Nickel(II)-catalyzed pathway. ub.edu This catalytic system facilitates the stereocontrolled addition of the thiazolidinethione-derived enolate to oxonium ions generated from these electrophiles.

Orthoformates: As detailed in the previous section, the reaction with trimethyl orthoformate, activated by a Lewis acid, is a robust method for creating β,β-dimethoxy substituted products. tesisenred.netdntb.gov.ua The reaction is highly diastereoselective and tolerant of a wide range of acyl groups on the thiazolidinethione nitrogen. dntb.gov.ua

Acetals: The Ni(II)-catalyzed system has been extended to the addition to dialkyl acetals of aromatic and α,β-unsaturated aldehydes. researchgate.net This transformation allows for the synthesis of diastereomerically pure and fully protected anti-aldol adducts in good to high yields. The reaction is typically catalyzed by 2.5–5 mol% of a nickel(II) complex. The coupling of an enolate with an oxonium cation generated from the acetal (B89532) results in a β-alkoxyoxygenated system, forming a new carbon-carbon bond and up to two new stereogenic centers in a single step. ub.edu

Diarylmethyl Ethers: The methodology is also applicable to reactions with diarylmethyl ethers. These ethers serve as precursors to stabilized carbocations under the Lewis acidic conditions, which are then trapped by the nickel enolate of the N-acyl thiazolidinethione. This provides a route to compounds with a diarylmethyl moiety, which is a common structural motif in pharmacologically active molecules. The stereoselectivity of the addition is a key feature of this transformation. ub.edu

Table 2: Ni(II)-Catalyzed Reactions of N-Acyl Thiazolidinethiones with Various Electrophiles researchgate.netub.edu

| Electrophile Class | Specific Electrophile Example | Product Type | Yield Range |

| Orthoformate | Trimethyl orthoformate | β,β-dimethoxy adduct | 71-94% |

| Acetal | Benzaldehyde dimethyl acetal | anti-aldol adduct | Good to High |

| Acetal | Cinnamaldehyde dimethyl acetal | anti-aldol adduct | Good to High |

| Cationic Salt | 1,3-Benzodithiolylium tetrafluoroborate | Dithioacetal adduct | Good |

Investigations into Tautomeric Forms and Their Chemical Implications (e.g., Enethiolic and Dithione Forms)

The chemical behavior of 2-Thiazolidinethione, 4,4-dimethyl- is influenced by its potential to exist in different tautomeric forms. The primary equilibrium of interest is the thione-enethiol tautomerism. This involves the migration of a proton from the nitrogen atom to the sulfur atom, converting the thione functional group (C=S) into an enethiol (a thiol group attached to a carbon-carbon double bond). The term "dithione form" is not applicable in this context, as it would imply the presence of two C=S groups, which cannot be generated through simple proton transfer.

Theoretical and experimental studies on related heterocyclic thiones, such as 1,3-thiazolidine-2-thione, 1,2,4-triazole-3-thiones, and benzothiazoline-2-thiones, consistently indicate that the thione form is the predominant and more stable tautomer in both the solid state and in solution. nih.govscience.govresearchgate.netresearchgate.net

Several factors contribute to the stabilization of the thione tautomer over the enethiolic form:

Solvation Effects: The thione form is generally more polar than the corresponding enethiol tautomer. Consequently, in polar solvents, the thione form is preferentially stabilized. cdnsciencepub.comscispace.com

Hydrogen Bonding: The N-H group of the thione form is a potent hydrogen bond donor, while the thiocarbonyl sulfur acts as a hydrogen bond acceptor. This facilitates strong intermolecular interactions, including self-association into dimers, which further stabilizes the thione structure in solution. cdnsciencepub.com

Aromaticity: In some heterocyclic systems, the thiol form can be stabilized by increased aromaticity in the ring. scispace.com However, for the saturated thiazolidine ring system, this effect is not a significant driving force.

Computational studies using Density Functional Theory (DFT) on related structures like 4-phenyl-4-thiazoline-2-thione and 1,2,4-triazole-3-thione derivatives have calculated the energy differences between the tautomers, confirming that the thione form is energetically more favorable. nih.govscience.gov For 1,2,4-triazole-3-thione, gas-phase calculations showed the thione form to be the most stable tautomer across various levels of theory. nih.gov

The predominance of the thione form has significant chemical implications. Reactions are expected to primarily involve the thioamide functionality. For instance, the nucleophilicity will be centered on the sulfur atom, and the acidity will be associated with the N-H proton. The demonstrated ability of N-acyl derivatives to form nickel(II) enolates upon deprotonation is a direct consequence of this N-H acidity. tesisenred.net Any reaction pathway that appears to proceed via the enethiol tautomer likely involves deprotonation of the thione followed by reaction of the resulting ambidentate anion at the sulfur atom.

Applications of 2 Thiazolidinethione, 4,4 Dimethyl As a Chiral Auxiliary in Asymmetric Synthesis

Fundamental Principles of Chiral Auxiliary-Based Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. thieme-connect.comnih.gov The inherent chirality of the auxiliary creates a diastereomeric relationship and a biased three-dimensional environment around the reactive center of the substrate. wikiwand.com This steric and electronic bias forces an incoming reagent to approach from a specific face, leading to the preferential formation of one diastereomer over all other possibilities. wikiwand.com

The effectiveness of a chiral auxiliary is governed by several key principles:

Efficient Attachment and Cleavage: The auxiliary must be easy to attach to the substrate and, crucially, must be removable under mild conditions without causing racemization or decomposition of the desired product. acs.org

High Stereodirecting Influence: It must exert a strong conformational influence on the transition state of the reaction to ensure high diastereoselectivity. wikiwand.com This is often achieved through rigid, chelated intermediates.

Reliable Recovery: For cost-effectiveness and practicality, the auxiliary should be recoverable in high yield for reuse. thieme-connect.comacs.org

N-acyl thiazolidinethiones excel in this role, particularly in reactions involving their enolates. The auxiliary's structure allows for the formation of well-defined, rigid transition states, especially when coordinated to a metal center, which is the basis for their powerful stereodirecting capabilities. wikiwand.com

Role in Asymmetric Aldol (B89426) Reactions

The aldol reaction, which forms a β-hydroxy carbonyl moiety and creates up to two new stereocenters, is a cornerstone of carbon-carbon bond formation. The use of N-acyl-4,4-dimethyl-2-thiazolidinethiones as chiral auxiliaries provides a highly effective method for controlling the stereochemical outcome of these reactions.

The methodology developed by Crimmins utilizes chlorotitanium enolates of N-propionyl thiazolidinethiones to achieve exceptionally high levels of diastereoselectivity in aldol condensations. wikiwand.comnih.gov By forming a rigid, six-membered ring transition state involving the titanium atom, the auxiliary effectively shields one face of the enolate, dictating the trajectory of the incoming aldehyde. wikiwand.com This approach consistently yields aldol adducts with excellent diastereomeric ratios, often exceeding 97:3. nih.gov

Further refinements have shown that magnesium halide-catalyzed aldol reactions of chiral N-acylthiazolidinethiones also proceed in high yield and with a strong preference for the anti-aldol diastereomer, with selectivities reaching up to 19:1. acs.org

One of the most remarkable features of the Crimmins thiazolidinethione auxiliary is its ability to selectively produce either the "Evans syn" or the "non-Evans syn" aldol adduct. wikiwand.comnih.gov This control is achieved by simply modifying the stoichiometry of the amine base used during the formation of the titanium enolate. nih.gov

When one equivalent of the chiral amine base (-)-sparteine (B7772259) is used, the reaction selectively yields the non-Evans syn product. nih.gov

When two equivalents of (-)-sparteine are used, the diastereoselectivity is reversed to favor the Evans syn product. nih.gov

This tunable selectivity, which provides access to different stereoisomers from a single N-acyl thiazolidinethione precursor, makes it a highly versatile and powerful tool for complex molecule synthesis. nih.gov

| N-Acyl Group | Aldehyde | Base (equivalents) | Major Product | Diastereomeric Ratio (syn:anti or syn:syn') | Yield | Reference |

|---|---|---|---|---|---|---|

| Propionyl | Isobutyraldehyde | (-)-Sparteine (1.0) | "non-Evans" syn | >99:1 | 89% | nih.gov |

| Propionyl | Isobutyraldehyde | (-)-Sparteine (2.0) | "Evans" syn | >99:1 | 86% | nih.gov |

| Propionyl | Benzaldehyde | (-)-Sparteine (1.0) | "non-Evans" syn | 97:3 | 91% | nih.gov |

| Propionyl | Benzaldehyde | (-)-Sparteine (2.0) | "Evans" syn | 98:2 | 85% | nih.gov |

| Propionyl | Various Unsaturated Aldehydes | Triethylamine / MgBr₂·OEt₂ (cat.) | anti | up to 19:1 | 56-93% | acs.org |

Utility in Stereoselective Alkylation and Related Transformations of Electrophiles

Beyond aldol reactions, N-acyl thiazolidinethiones are effective auxiliaries for the stereoselective alkylation of enolates. The robust stereocontrol imparted by the auxiliary allows for the introduction of alkyl groups at the α-carbon with high diastereoselectivity.

Recent advancements have demonstrated that a commercially available nickel(II) complex, (Me₃P)₂NiCl₂, can catalyze the Sₙ1-type alkylation of chiral N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones. nih.govnih.gov This method is effective for reactions with stable carbocationic electrophiles such as tropylium (B1234903) and trityl salts, as well as various diarylmethyl methyl ethers. nih.govnih.gov The reactions proceed smoothly to deliver the alkylated products in good to high yields and, notably, as a single diastereomer. nih.gov This provides an efficient route to enantiomerically pure compounds that are otherwise challenging to synthesize.

Contributions to the Synthesis of Complex Organic Molecules

The reliable and high-fidelity stereocontrol offered by the 4,4-dimethyl-2-thiazolidinethione auxiliary and its derivatives makes it ideally suited for the total synthesis of complex natural products, particularly polyketides.

A prominent example is the formal total synthesis of 6-Deoxyerythronolide B by the Crimmins group. organic-chemistry.org This synthesis masterfully employed an iterative strategy based on the asymmetric thiazolidinethione propionate (B1217596) aldol reaction to install eight of the nine stereocenters present in the molecule. organic-chemistry.org The consistent high yields and diastereoselectivities (>20:1) in each iteration underscore the robustness of the method. organic-chemistry.org Furthermore, this auxiliary has been instrumental in synthetic studies toward other complex marine natural products, such as the potent immunosuppressant (+)-discodermolide. rsc.orgresearchgate.net

The fundamental utility of the 2-thiazolidinethione, 4,4-dimethyl- auxiliary lies in its ability to facilitate the asymmetric construction of carbon-carbon bonds—the very framework of organic molecules. The aldol and alkylation reactions discussed are primary examples of this capability. By controlling the formation of C-C bonds with precision, chemists can build up complex carbon skeletons with defined three-dimensional structures. The successful application of this auxiliary in the synthesis of intricate polyketide natural products like discodermolide and 6-Deoxyerythronolide B highlights its power and importance in assembling molecules with multiple, contiguous stereocenters. organic-chemistry.orgresearchgate.net The thiazolidinethione auxiliary can be easily removed after the key bond-forming step, often via reduction or hydrolysis, to reveal the desired chiral building block, which can then be carried forward in a synthetic sequence. nih.gov

Stereocontrolled Synthesis of Key Intermediates (e.g., Carbapenems)

While direct and specific examples of the application of 2-Thiazolidinethione, 4,4-dimethyl- in the synthesis of carbapenem (B1253116) antibiotics are not extensively documented in the reviewed literature, its utility in constructing the core structural motifs of β-lactam antibiotics is evident from its performance in asymmetric aldol reactions. The synthesis of carbapenems often relies on the stereocontrolled formation of a β-lactam ring, a process where the aldol reaction is a key step in establishing the required stereocenters.

Research has demonstrated that N-acyl thiazolidinethiones, including derivatives of the core 1,3-thiazolidine-2-thione structure, are excellent substrates for highly diastereoselective aldol reactions. For instance, the reaction of an N-acetyl thiazolidinethione with various aldehydes, upon enolization with dichlorophenylborane (B1345638) and (–)-sparteine, yields aldol products with high diastereoselectivity. This method is particularly valuable as it provides access to key chiral building blocks.

Furthermore, the development of new chiral thiazolidinethione auxiliaries has led to highly diastereo-controlled aldol-type reactions of acetic acid and α,β-unsaturated aldehydes. These reactions are fundamental in creating the β-hydroxy carbonyl moiety that is a direct precursor to the β-lactam ring system found in carbapenems and other related antibiotics. The high levels of stereocontrol achieved with these auxiliaries suggest their potential for efficient synthesis of complex chiral intermediates required for carbapenem construction.

Total Synthesis of Natural Products

The efficacy of thiazolidinethione-based chiral auxiliaries is well-demonstrated in the total synthesis of various natural products. These auxiliaries provide a reliable method for introducing chirality early in a synthetic sequence, which is then carried through to the final target molecule.

A notable application is in the synthesis of peptide fragments of kasumigamide (B1250740) and atrutamycin. A direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II) complex, produces anti-α-azido-β-silyloxy adducts with outstanding stereocontrol and in high yields. scielo.org.mx The resulting aldol adducts are valuable intermediates, as the thiazolidinethione auxiliary can be readily cleaved and the azido (B1232118) group can be transformed, allowing for the synthesis of complex peptide structures. scielo.org.mx

Another example showcasing the utility of a related thiazolidinethione auxiliary is in the synthesis of simplactones A and B, which are γ-valerolactones with two stereogenic centers. An aldol reaction of an N-butanoyl imide of an indene-based thiazolidinethione with formaldehyde (B43269) successfully established the stereochemistry at the C-4 position of the natural product with high diastereoselectivity. scielo.org.mx These examples underscore the power of thiazolidinethione auxiliaries in constructing complex stereochemical arrays found in natural products.

Comparative Analysis with Other Chiral Auxiliaries

The choice of a chiral auxiliary is critical for the success of an asymmetric synthesis. 2-Thiazolidinethione, 4,4-dimethyl- and its derivatives offer distinct advantages over the more commonly employed oxazolidinone auxiliaries.

Advantages Over Oxazolidinone Counterparts (e.g., Lewis Acid Compatibility)

One of the significant advantages of N-acyl thiazolidinethiones is their enhanced reactivity and compatibility with a broader range of Lewis acids compared to their oxazolidinone counterparts. In a nickel(II)-catalyzed asymmetric aldol reaction, it was observed that while an N-azidoacetyl-1,3-thiazolidine-2-thione reacted efficiently, the corresponding N-azidoacetyl-1,3-oxazolidine-2-thione showed a loss of efficiency, particularly with less reactive aldehydes. scielo.org.mx This suggests a greater robustness and broader substrate scope for the thiazolidinethione auxiliary under these conditions.

The sulfur atom in the thiazolidinethione ring is believed to play a crucial role in modulating the electronic properties and chelating ability of the N-acyl derivative. This can lead to different transition state geometries and reactivity profiles in Lewis acid-mediated reactions. For instance, in aldol reactions, the choice of Lewis acid can significantly influence the diastereoselectivity. While boron enolates of N-acyl oxazolidinones are widely used, thiazolidinethione-based systems have shown excellent results with various Lewis acids, including silyl (B83357) triflates and titanium tetrachloride. The ability to effectively utilize a wider range of Lewis acids provides greater flexibility in optimizing reaction conditions for specific substrates.

| Feature | N-Acyl Thiazolidinethione | N-Acyl Oxazolidinone | Reference |

| Reactivity with Less Reactive Aldehydes | Higher efficiency | Lower efficiency | scielo.org.mx |

| Lewis Acid Compatibility | Broad (e.g., Ni(II) complexes, silyl triflates, TiCl4) | More established with specific boron and titanium reagents | scielo.org.mx |

Derivatization Strategies and Structural Modifications of 2 Thiazolidinethione, 4,4 Dimethyl

Functionalization of the Thiazolidinethione Ring System

The reactivity of the thiazolidinethione ring allows for various chemical transformations, primarily at the nitrogen and carbon atoms of the heterocyclic system.

The nitrogen atom of the thiazolidinethione ring is a key site for derivatization. N-acylation, the introduction of an acyl group, is a common strategy to produce a diverse array of derivatives. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. chemistryviews.org For instance, N-acylated oxazolidinones, structurally related to thiazolidinethiones, are synthesized using aldehydes in a reaction catalyzed by N-heterocyclic carbenes (NHCs) in the presence of an oxidant. chemistryviews.org This method offers a milder and more environmentally friendly alternative to traditional acylation methods. chemistryviews.org

Beyond simple acylation, a variety of substituents can be introduced at the nitrogen atom. For example, the reaction of imidazolidine-2-thione with Vilsmeier adducts, generated from dimethylacetamide and various acyl chlorides, can lead to either mono- or di-acylated thiourea (B124793) derivatives, depending on the nature of the acyl chloride used. nih.gov Computational studies can help rationalize the factors influencing the reaction's outcome. nih.gov A facile method for the formation of N-acyl-oxazolidinone derivatives employs acid fluorides and mild bases, resulting in high yields of the desired products. nih.gov

Table 1: Examples of N-Substitution Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Oxazolidinone | Aldehyde | NHC/Oxidant | N-Acylated Oxazolidinone chemistryviews.org |

| Imidazolidine-2-thione | Vilsmeier Adduct | - | Mono- or Di-acylated Thiourea nih.gov |

The carbon at the C5 position of the thiazolidinone ring is another reactive site amenable to functionalization. A common reaction at this position is the Knoevenagel condensation, which involves the reaction of the active methylene (B1212753) group at C5 with aldehydes or ketones. This reaction is often catalyzed by a base, such as piperidine (B6355638) or pyridine, and leads to the formation of 5-ylidene derivatives. nih.gov

The reactivity in Knoevenagel condensations can be influenced by the substituents on the thiazolidinone core. nih.gov For example, rhodanines (2-thioxo-4-thiazolidinones) tend to react more readily than 2,4-thiazolidinediones. nih.gov The synthesis of 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives has been achieved through the Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) with 2,4-thiazolidinedione (B21345). nih.gov

Generation of Novel Thiazolidinethione Derivatives

The combination of N-substitutions and C5-functionalizations allows for the creation of a vast library of novel thiazolidinethione derivatives. For instance, a series of new 4-thiazolidinone (B1220212) derivatives were synthesized by reacting 2-aminopyrimidine (B69317) derivatives with substituted aromatic aldehydes and mercaptoacetic acid. nih.gov Another approach involves the one-pot, three-component cyclocondensation of aryl aldehydes, amines, and thioglycolic acid, which can be catalyzed by yeast. researchgate.net

The synthesis of 5-substituted thiazolidin-4-one derivatives can also be achieved through a Knoevenagel reaction between a thiazolidin-4-one precursor and an aromatic aldehyde. mdpi.com These synthetic strategies have led to the development of compounds with a wide range of potential applications.

Table 2: Examples of Novel Thiazolidinethione Derivative Synthesis

| Starting Materials | Reaction Type | Product Type |

|---|---|---|

| 2-Aminopyrimidine, Aromatic Aldehyde, Mercaptoacetic Acid | Multi-step Synthesis | 4-Thiazolidinone Derivatives nih.gov |

| Aryl Aldehyde, Amine, Thioglycolic Acid | One-pot Cyclocondensation | 2,3-Diaryl 4-Thiazolidinones researchgate.net |

| Thiazolidin-4-one, Aromatic Aldehyde | Knoevenagel Condensation | 5-Substituted Thiazolidin-4-ones mdpi.com |

Impact of Substituents on Chemical Reactivity and Stereochemical Control

The nature of the substituents on the thiazolidinethione ring significantly influences the molecule's chemical reactivity and stereochemistry. For example, the presence of a hydroxyl group on a related pyridinium (B92312) cation was found to drastically alter its reactivity by strengthening the interactions between adjacent radical sites. nih.gov

In the context of thiazolidinone derivatives, substituents can affect the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity in various chemical transformations. For instance, the reactivity of 4-thiazolidinones in Knoevenagel condensations is dependent on the substituents at the C2 and N3 positions. nih.gov

Furthermore, the stereochemical outcome of reactions involving thiazolidinone derivatives can be controlled by the choice of substituents and reaction conditions. The conformational analysis of 5-substituted thiazolidin-4-one derivatives using techniques like 2D-NMR and DFT calculations has shown that these molecules can adopt specific conformations, such as an exo conformation. mdpi.comnih.gov This stereochemical control is crucial for designing molecules with specific biological activities, as the three-dimensional structure of a molecule is often critical for its interaction with biological targets.

The introduction of different aryl groups at the C2 and N3 positions of the thiazolidin-4-one ring can lead to derivatives with varying modes of inhibitory action against enzymes like dipeptidyl peptidase 4 (DPP4). nih.gov This highlights the profound impact of substituents on the biological function of these molecules. The chemical modulation of parent thiazolidin-4-one derivatives through condensation with various aromatic aldehydes has been shown to improve their antioxidant properties. mdpi.com

Computational Chemistry and Spectroscopic Analysis in Elucidating Chemical Structure, Reactivity, and Mechanisms

Quantum Chemical Calculations for Electronic Structure and Reactive Properties (e.g., DFT Calculations)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of thiazolidinone derivatives. jmchemsci.comresearchgate.net These computational methods provide insights into the molecule's stability, reactivity, and potential interaction sites. researchgate.net

For molecules like 2-Thiazolidinethione, 4,4-dimethyl-, DFT calculations are typically performed using specific basis sets, such as B3LYP/6-31G(d,p), to optimize the molecular geometry and compute various electronic parameters. researchgate.net Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level indicates the molecule's ability to donate electrons, while the LUMO energy level relates to its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. jmchemsci.com

Furthermore, DFT can generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For 2-Thiazolidinethione, 4,4-dimethyl-, the MESP would likely show a negative potential around the sulfur atom of the thiocarbonyl group (C=S) and a more positive potential near the amine proton (N-H), identifying these as likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com Theoretical calculations can also predict vibrational frequencies, which aids in the interpretation of experimental Infrared (IR) spectra. researchgate.net

Table 1: Interpreted DFT Computational Data for Thiazolidine (B150603) Derivatives

| Calculated Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable three-dimensional structure, including bond lengths and angles. |

| HOMO Energy | Indicates the molecule's capacity to act as an electron donor in reactions. researchgate.net |

| LUMO Energy | Indicates the molecule's capacity to act as an electron acceptor in reactions. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Reflects the chemical reactivity and stability; a smaller gap suggests higher reactivity. jmchemsci.com |

| Molecular Electrostatic Potential (MESP) | Maps the charge distribution, identifying sites prone to electrophilic or nucleophilic attack. mdpi.com |

**6.2. Spectroscopic Characterization Techniques in Mechanistic Studies

Spectroscopic methods are fundamental to the experimental confirmation of the structure of 2-Thiazolidinethione, 4,4-dimethyl-, and for monitoring its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the organic framework. Both ¹H and ¹³C NMR are used to map the connectivity of the atoms within the molecule. nih.govacs.org

Due to the symmetry of 2-Thiazolidinethione, 4,4-dimethyl-, a simplified spectrum is expected. The two methyl groups at the C4 position are chemically equivalent, as are the two protons on the methylene (B1212753) group at the C5 position.

¹H NMR: The spectrum is predicted to show three distinct signals.

A singlet for the six equivalent protons of the two methyl groups (C(CH₃)₂).

A singlet for the two equivalent protons of the methylene group (-CH₂-S-).

A broad singlet for the proton attached to the nitrogen atom (-NH-), which may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is used.

¹³C NMR: The spectrum is predicted to show four signals, corresponding to the four unique carbon environments. pressbooks.pubstackexchange.com

One signal for the two equivalent methyl carbons.

One signal for the quaternary carbon (C4).

One signal for the methylene carbon (C5).

One signal for the thiocarbonyl carbon (C=S, C2), which would appear furthest downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Thiazolidinethione, 4,4-dimethyl-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 1.5 | Singlet | C(CH ₃)₂ |

| ~ 3.3 | Singlet | -C H₂-S- | |

| Broad | Singlet | -NH - | |

| ¹³C | ~ 25-30 | Quartet (in off-resonance) | C(C H₃)₂ |

| ~ 60-65 | Singlet (in off-resonance) | C (CH₃)₂ | |

| ~ 35-40 | Triplet (in off-resonance) | -C H₂-S- |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations. vscht.cz The IR spectrum of 2-Thiazolidinethione, 4,4-dimethyl- would display characteristic absorption bands confirming its key structural features. maricopa.eduucla.edu

Key expected absorptions include:

A moderate to sharp band around 3100-3200 cm⁻¹ corresponding to the N-H stretching vibration.

Multiple bands in the 2850-2950 cm⁻¹ region due to the symmetric and asymmetric C-H stretching of the methyl and methylene groups. ucla.edu

A strong and characteristic absorption band in the 1200-1050 cm⁻¹ region, which is indicative of the C=S (thiocarbonyl) stretching vibration. The thione group is a key feature distinguishing it from thiazolidinone compounds, which would show a strong C=O stretch around 1700 cm⁻¹. pressbooks.pubresearchgate.net

Table 3: Principal IR Absorption Bands for 2-Thiazolidinethione, 4,4-dimethyl-

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~ 3100-3200 | Medium, Sharp | N-H Stretch |

| ~ 2850-2950 | Medium to Strong | C-H Stretch (Alkyl) |

| ~ 1200-1050 | Strong | C=S Stretch (Thiocarbonyl) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For 2-Thiazolidinethione, 4,4-dimethyl-, its primary use is to confirm the molecular weight. The chemical formula for this compound is C₅H₉NS₂. guidechem.com Its calculated molecular weight is approximately 147.25 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z = 147. This peak confirms the molecular mass of the compound. Further fragmentation patterns can provide additional structural evidence. For instance, a common fragmentation pathway for dimethyl-substituted compounds is the loss of a methyl group (•CH₃), which would result in a significant peak at m/z = 132 (M-15). Other fragments could arise from the cleavage of the heterocyclic ring. nist.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-thiazolidinethione derivatives, and how can reaction conditions be optimized for 4,4-dimethyl substitution?

Methodological Answer : The synthesis of 4,4-dimethyl-2-thiazolidinethione derivatives typically involves cyclocondensation reactions. A common approach uses thiosemicarbazide derivatives reacting with α-halo carbonyl compounds (e.g., chloroacetic acid) in the presence of a base (e.g., sodium acetate) under reflux in polar solvents like DMF or acetic acid . Optimization can be achieved by:

- Solvent selection : DMF enhances solubility of intermediates, while acetic acid aids in proton transfer.

- Stoichiometric ratios : Excess oxo-compounds (e.g., ketones) may drive the reaction to completion .

- Temperature control : Reflux conditions (~100–120°C) improve cyclization efficiency.

Characterization via TLC and elemental analysis is critical to confirm product purity .

Q. How should researchers characterize the structural integrity of 4,4-dimethyl-2-thiazolidinethione?

Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to identify methyl groups (δ ~1.3–1.5 ppm for CH₃) and thione sulfur environments (δ ~160–180 ppm in ¹³C) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis : Confirm C, H, N, and S percentages within ±0.4% of theoretical values .

Q. What experimental design principles apply to studying the reactivity of 4,4-dimethyl-2-thiazolidinethione?

Methodological Answer : Use factorial design to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example:

- Two-factor design : Vary temperature (60°C vs. 100°C) and solvent (DMF vs. ethanol) to assess yield trends .

- Control experiments : Include blank reactions (no catalyst) and replicate trials to identify confounding factors .

Advanced Research Questions

Q. How can computational models elucidate the structure-activity relationship (SAR) of 4,4-dimethyl-2-thiazolidinethione in bioorganic systems?

Methodological Answer :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map electron density around the thione group, predicting sites for nucleophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed activity in antimicrobial or anticancer assays .

- SAR databases : Compare with analogs (e.g., 4-hydroxy-3-iodo derivatives) to identify substituent effects on reactivity .

Q. What strategies resolve contradictions in reported reaction outcomes for 4,4-dimethyl-2-thiazolidinethione derivatives?

Methodological Answer :

- Replicate studies : Verify published protocols with strict adherence to reported conditions (e.g., hydrazonoyl halide stoichiometry ).

- Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.5% for NMR integration) and procedural deviations (e.g., cooling rates affecting crystallization) .

- Cross-validation : Use alternative characterization (e.g., XRD vs. computational geometry) to confirm structural assignments .

Q. How can researchers design experiments to probe the stability of 4,4-dimethyl-2-thiazolidinethione under oxidative or photolytic conditions?

Methodological Answer :

- Accelerated stability testing : Expose samples to UV light (254 nm) or H₂O₂ and monitor degradation via HPLC .

- Kinetic studies : Track half-life (t½) under varying pH and temperature to model degradation pathways.

- Radical trapping : Use ESR spectroscopy to detect transient intermediates (e.g., thiyl radicals) .

Q. What advanced techniques validate the purity of 4,4-dimethyl-2-thiazolidinethione in complex mixtures?

Methodological Answer :

- Chromatographic hyphenation : LC-MS/MS to separate and identify trace impurities (e.g., unreacted thiosemicarbazide) .

- Thermogravimetric analysis (TGA) : Monitor mass loss during heating to detect volatile byproducts.

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace reaction pathways and quantify side products .

Methodological Best Practices

- Data handling : Archive raw data (e.g., NMR FIDs, chromatograms) in appendices, with processed data (e.g., integrals, retention times) in the main text .

- Referencing : Cite primary sources (e.g., synthesis protocols from , computational methods from ) to ensure reproducibility .

- Error reporting : Include confidence intervals for yields and statistical significance (p-values) in comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.